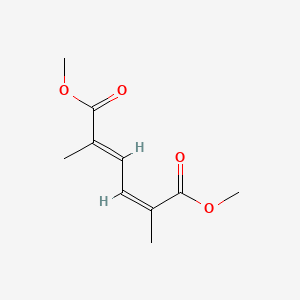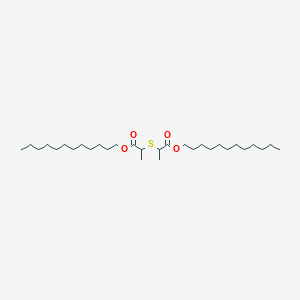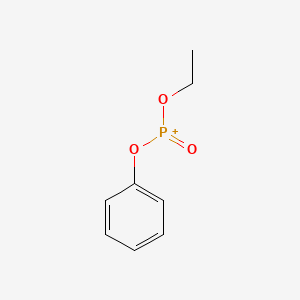
Pteridine, 2,6,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pteridine, 2,6,7-trimethyl- is a derivative of the pteridine family, which are bicyclic heterocyclic compounds consisting of fused pyrimidine and pyrazine rings. Pteridines are known for their biological significance, particularly in the context of pigments and enzyme cofactors . The 2,6,7-trimethyl derivative is of interest due to its unique structural and chemical properties.
Preparation Methods
The synthesis of pteridines, including 2,6,7-trimethylpteridine, typically involves the condensation of 5,6-diaminopyrimidines with 1,2-dicarbonyl compounds. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Pteridine, 2,6,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions at the ring nitrogens or carbons are common, often using reagents like alkyl halides or amines
Scientific Research Applications
Pteridine, 2,6,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of pteridine, 2,6,7-trimethyl- involves its interaction with various molecular targets and pathways. For instance, it can act as a cofactor for enzymes involved in redox reactions, influencing cellular processes . Its specific interactions depend on its structural configuration and the presence of functional groups that can participate in binding or catalytic activities.
Comparison with Similar Compounds
Pteridine, 2,6,7-trimethyl- can be compared with other pteridine derivatives such as:
- 6,7-Dimethylpteridine
- 2,4,6,7-Tetramethylpteridine
- 1,6,7-Trimethyllumazine
These compounds share a similar core structure but differ in the number and position of methyl groups, which can influence their chemical reactivity and biological activity . The uniqueness of 2,6,7-trimethylpteridine lies in its specific substitution pattern, which can confer distinct properties and applications.
Properties
CAS No. |
23767-00-2 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,6,7-trimethylpteridine |
InChI |
InChI=1S/C9H10N4/c1-5-6(2)12-9-8(11-5)4-10-7(3)13-9/h4H,1-3H3 |
InChI Key |
ZGWOCNDIGLJDDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=C(N=C2N=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14705429.png)


![[(1S,2R,7S,10R,11S,14S)-16-acetyloxy-10,14-dimethyl-19,21-dioxo-20-oxahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracosa-4,15-dien-7-yl] acetate](/img/structure/B14705440.png)





![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)


